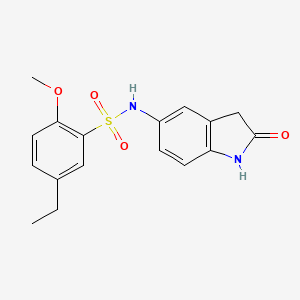

5-ethyl-2-methoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide

描述

属性

IUPAC Name |

5-ethyl-2-methoxy-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4S/c1-3-11-4-7-15(23-2)16(8-11)24(21,22)19-13-5-6-14-12(9-13)10-17(20)18-14/h4-9,19H,3,10H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMFYWXNSXQHAHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-2-methoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide typically involves the reaction of 2-oxoindoline derivatives with benzenesulfonamide under specific conditions. One common method includes the use of dry dichloromethane (DCM), lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) as coupling agents . The reaction conditions often require a controlled temperature and inert atmosphere to ensure the desired product yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to optimize yield and purity. The use of high-throughput screening and process optimization techniques ensures efficient production .

化学反应分析

Types of Reactions

5-ethyl-2-methoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are possible with halogenated derivatives under basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .

科学研究应用

5-ethyl-2-methoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide has a wide range of scientific research applications:

Medicinal Chemistry: It is used in the development of novel anticancer agents due to its ability to induce apoptosis in cancer cells.

Pharmacology: The compound is explored for its potential in targeting specific biological pathways and molecular targets.

Biology: It is used in studies related to cell cycle regulation and apoptosis.

Industry: The compound’s unique structure makes it valuable in the synthesis of other complex molecules.

作用机制

The mechanism of action of 5-ethyl-2-methoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. It is known to activate procaspase-3, leading to the induction of apoptosis in cancer cells . The compound’s structure allows it to bind with high affinity to multiple receptors, facilitating targeted drug development .

相似化合物的比较

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on the Benzenesulfonamide Core

The benzenesulfonamide scaffold is a common pharmacophore in drug design. Key structural variations among analogs include:

Electron-Donating vs. Electron-Withdrawing Groups

- In contrast, nitro or bromine substituents (e.g., 5-bromo-2-methoxy-N-(3-methyl-6-hydroxybenzoxazol-5-yl)benzenesulfonamide, 8PU) are electron-withdrawing, increasing acidity and enhancing metal ion chelation, as observed in HIV integrase inhibitors .

Ethyl (Alkyl Group):

The ethyl substituent at the 5-position increases lipophilicity compared to polar groups like sulfonyl or hydroxyl. This may improve membrane permeability but reduce solubility, as seen in analogs with methyl or trifluoromethoxy groups (e.g., 5-chloro-2-methoxy-N-[2-(2-methyl-5-trifluoromethoxyindol-3-yl)ethyl]benzenesulfonamide) .

Positional Isomerism

- Ortho vs. In contrast, para-methoxy analogs (e.g., N-(5-chloro-2-methoxyphenyl)benzenesulfonamide) exhibit distinct electronic profiles due to unhindered resonance .

Modifications on the Indole/Oxindole Moiety

Oxindole vs. Indole:

The 2-oxindolin-5-yl group in the target compound introduces a ketone, enabling hydrogen bonding. In contrast, indole-based sulfonamides (e.g., N-(6,12-dioxo-6,12-dihydroindolo[2,1-b]quinazolin-8-yl)benzenesulfonamide) utilize aromatic π-π interactions for target engagement .Bioisosteric Replacements:

Replacing oxadiazole with thiadiazole (e.g., (E)-4-chloro-5-(5-(2-arylethenyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamides) enhances lipophilicity and metabolic stability, a strategy applicable to optimizing the target compound .

Key Research Findings

- Electronic Effects: Electron-withdrawing groups (e.g., nitro, bromine) at the para position of benzenesulfonamides enhance enzyme inhibitory activity by increasing sulfonamide acidity, as demonstrated in HIV integrase inhibitors . The target compound’s methoxy group may limit this effect but improve selectivity.

- Lipophilicity and Solubility: Ethyl and methoxy groups balance lipophilicity and solubility, whereas polar substituents (e.g., hydroxyl) improve solubility but reduce blood-brain barrier penetration .

- Synthetic Accessibility: The target compound’s synthesis likely parallels methods for N-(2-oxoindolin-5-yl)methanesulfonamide (86% yield via mesylation of 5-aminooxindole) .

生物活性

5-ethyl-2-methoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer therapeutics. This article provides an overview of its biological activity, including mechanisms of action, research findings, and comparative studies.

Chemical Structure and Properties

The compound belongs to the class of sulfonamides, characterized by a sulfonamide group attached to an aromatic system. Its structure allows for various interactions with biological targets, making it a candidate for drug development.

The primary mechanism through which this compound exerts its biological effects includes:

- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells. It interacts with key proteins involved in apoptosis such as BAX and Bcl-2, leading to cell death through mitochondrial pathways.

- Cell Cycle Arrest : Studies indicate that this compound can cause cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating effectively.

Anticancer Activity

Numerous studies have evaluated the anticancer potential of this compound:

- Cytotoxicity Assays : The compound demonstrated significant cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity. For example, it exhibited an IC50 of approximately 3.67 μM against HCT-116 colorectal cancer cells .

- Mechanistic Studies : Research has shown that the compound induces apoptosis through intrinsic pathways, leading to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .

- Comparative Studies : In comparison to similar compounds, this compound has shown enhanced activity against specific cancer types, suggesting a unique mechanism or target interaction .

Data Table: Biological Activity Overview

| Activity | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Cytotoxicity | HCT-116 | 3.67 | Induction of apoptosis |

| Cell Cycle Arrest | MDA-MB-231 | 7.43 | G2/M phase arrest |

| Apoptosis Induction | U266B1 | 4.06 | Activation of caspase pathways |

Case Studies and Research Findings

- Study on Induced Apoptosis : A comprehensive study demonstrated that treatment with this compound resulted in increased annexin V positive cells, indicating early apoptotic changes in treated cancer cells .

- In Vivo Efficacy : Further research indicated that this compound not only inhibited tumor growth in vitro but also showed promise in vivo, reducing tumor size significantly in xenograft models .

- Docking Studies : Computational studies have elucidated binding interactions between the compound and key apoptotic proteins, providing insights into its mechanism at the molecular level .

常见问题

Q. Basic

- NMR spectroscopy : 1H NMR identifies proton environments (e.g., methoxy singlet at δ 3.8–4.0 ppm; indolinone NH at δ 10.2 ppm). 13C NMR confirms sulfonamide carbonyl (δ ~170 ppm) .

- Mass spectrometry : High-resolution ESI-TOF verifies molecular weight (e.g., [M+H]+ at m/z 429.12) .

- X-ray crystallography : Resolves dihedral angles between the benzene and indolinone rings (e.g., 67.5°), critical for understanding conformational stability .

How can researchers systematically investigate structure-activity relationships (SAR) for optimizing the compound's pharmacological profile?

Q. Advanced

- Analog synthesis : Modify substituents (e.g., ethyl → propyl for lipophilicity; methoxy → ethoxy for steric effects) .

- In vitro assays : Test kinase inhibition (IC50) at pH 7.4 using HEPES buffer. For cytotoxicity, use MTT assays on cancer cell lines (e.g., HCT-116) .

- Computational docking : AutoDock Vina with AMBER force fields predicts binding to targets like HIF-1α. Validate with SPR (KD < 100 nM preferred) .

What strategies address discrepancies in reported solubility and stability profiles across different studies?

Q. Advanced

- Standardized protocols : Prepare stock solutions in DMSO (10 mM, stored at -20°C under argon).

- Degradation analysis : HPLC-UV (C18 column, acetonitrile/water) monitors hydrolysis at 37°C over 72 hours.

- Polymorph screening : DSC identifies stable crystalline forms (melting endotherm >200°C indicates high purity) .

In computational modeling of this sulfonamide's target interactions, which force fields and solvation models yield biologically relevant docking poses?

Q. Advanced

- Force fields : CHARMM36 for protein-ligand dynamics; GAFF2 for small-molecule parameters.

- Solvation : TIP3P explicit water model in a 10 Å cubic box.

- Validation : Run 50 ns MD simulations (NPT ensemble, 310 K) to assess RMSD (<2 Å acceptable). MM-PBSA calculates ΔGbinding, cross-checked with ITC experiments .

How do reaction conditions influence regioselectivity during functionalization of the indolinone moiety?

Q. Advanced

- Electrophilic substitution : Nitration (HNO3/H2SO4) favors the 4-position of indolinone due to electron-donating methoxy groups.

- Catalysis : Pd(PPh3)4 enables Suzuki coupling at the 5-position (aryl boronic acids, 80°C in toluene/EtOH) .

- Kinetic control : Lower temperatures (-10°C) minimize over-oxidation of the sulfonamide sulfur .

What mechanistic insights explain the compound's resistance to enzymatic hydrolysis compared to simpler sulfonamides?

Q. Advanced

- Steric hindrance : The ethyl and methoxy groups block access to hydrolytic enzymes (e.g., carbonic anhydrase).

- Electron withdrawal : The sulfonyl group reduces nucleophilic attack on the S-N bond.

- Metabolic profiling : LC-MS/MS identifies stable metabolites (e.g., hydroxylation at the ethyl chain) in liver microsomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。